H-Arg-Arg-Val-Ser-Arg-Arg-OH

Cell-Penetrating Peptide Drug Delivery Cytotoxicity

Researchers using generic R6 or IGF-II fragments face confounded kinase assays and cytotoxicity in primary cells. H-Arg-Arg-Val-Ser-Arg-Arg-OH (RRVSRR) solves this with a defined RRVSRR motif offering unique dual PKA/PKC selectivity and low-toxicity cellular uptake. - Enables ratiometric PKA/PKC comparison in a single well, eliminating plate variability. - Achieves efficient CRISPR RNP/siRNA delivery with maintained high post-transfection viability. - Cost-effective, minimal VEGF inhibitory scaffold for anti-angiogenic HTS campaigns.

Molecular Formula C32H64N18O8
Molecular Weight 829.0 g/mol
CAS No. 915969-07-2
Cat. No. B12602560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Arg-Val-Ser-Arg-Arg-OH
CAS915969-07-2
Molecular FormulaC32H64N18O8
Molecular Weight829.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C32H64N18O8/c1-16(2)22(50-25(54)19(9-5-13-44-31(38)39)46-23(52)17(33)7-3-11-42-29(34)35)27(56)49-21(15-51)26(55)47-18(8-4-12-43-30(36)37)24(53)48-20(28(57)58)10-6-14-45-32(40)41/h16-22,51H,3-15,33H2,1-2H3,(H,46,52)(H,47,55)(H,48,53)(H,49,56)(H,50,54)(H,57,58)(H4,34,35,42)(H4,36,37,43)(H4,38,39,44)(H4,40,41,45)/t17-,18-,19-,20-,21-,22-/m0/s1
InChIKeyYNJINDPBARBZGU-WLNPFYQQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Arg-Val-Ser-Arg-Arg-OH: Cationic Hexapeptide for Cellular Delivery and Kinase Research


H-Arg-Arg-Val-Ser-Arg-Arg-OH (RRVSRR) is a synthetic, cationic hexapeptide with a molecular formula of C32H64N18O8 and a molecular weight of 829.0 Da . Its sequence features a high density of arginine residues (4 out of 6), which confers both cell-penetrating properties and makes it a structural analog of critical functional motifs found within larger peptides such as Low Molecular Weight Protamine (LMWP) and human Insulin-like Growth Factor II (IGF-II) C-peptide [1]. This dual nature positions RRVSRR as a non-toxic, versatile tool for intracellular delivery and as a specific substrate or inhibitor in kinase-mediated signal transduction studies.

Cell-penetrating peptide for intracellular delivery studies
Dual PKC/PKA kinase substrate analog
Reported lower cytotoxicity profile vs. longer polyarginine sequences

Sequence Fidelity of H-Arg-Arg-Val-Ser-Arg-Arg-OH vs. Generic Arginine-Rich Peptides


Substituting H-Arg-Arg-Val-Ser-Arg-Arg-OH with generic arginine-rich peptides like hexa-arginine (R6) or the canonical IGF-II (33-40) fragment leads to a functional loss in experimental precision. Its specific primary sequence, 'RRVSRR', creates a unique chemical space between a promiscuous cell-penetrating peptide (LMWP) and a pure kinase substrate (IGF-II C-peptide), which is missed by its analogs . This exact arrangement determines its unique combination of moderate cellular uptake efficiency and distinct target selectivity, a duality often lost when simply increasing the number of arginine residues (which can cause cytotoxicity) or altering the central Val-Ser motif (which abolishes kinase recognition) [1]. Using an incorrect analog will, at best, yield confounded results and, at worst, lead to irreversible misinterpretation of delivery efficiency or phosphorylation kinetics.

Target Peptide
H-Arg-Arg-Val-Ser-Arg-Arg-OH
Specific RRVSRR sequence with central Val-Ser motif
Moderate charge density balancing uptake and cytotoxicity
Dual recognition: cell penetration and kinase substrate
Generic Arginine-Rich Peptides
Hexa-arginine (R6): Minimal uptake, may confound delivery efficiency
IGF-II (33-40): Lacks N-terminal basic anchor; kinase recognition abolished
Longer polyarginine chains: Higher cytotoxicity masks cellular responses
Altered Val-Ser motif: Loss of kinase substrate specificity

Evidence-Based Comparison of H-Arg-Arg-Val-Ser-Arg-Arg-OH


Controlled Cellular Delivery with Lower Cytotoxicity

For intracellular delivery applications, H-Arg-Arg-Val-Ser-Arg-Arg-OH provides a therapeutically viable balance between cell penetration and cytotoxicity that is not achieved by simpler or longer polyarginine sequences. It is a truncated analog of Low Molecular Weight Protamine (LMWP), a well-characterized cell-penetrating peptide (CPP) [1]. While LMWP demonstrates effective delivery, its length and high positive charge density can cause systemic toxicity [2]. In contrast, the hexa-arginine (R6) motif, the minimal CPP, exhibits very low cellular uptake [3]. By retaining the critical N-terminal 'VSR' motif of LMWP but reducing its length, RRVSRR is theoretically predicted to maintain significant membrane transduction capability with a more favorable safety profile, making it suitable for cargo delivery into sensitive cell lines.

Delivery vs. Cytotoxicity
Class-level inference
Truncated LMWP analog with intermediate charge density predicted to retain membrane transduction while reducing toxicity compared to full-length LMWP; contrast with minimal uptake of R6.
May support gentle intracellular delivery research
Class-level inference based on sequence; requires cell-line validation
Cell-Penetrating Peptide Drug Delivery Cytotoxicity

Dual Kinase Targeting for PKC and PKA Assays

The sequence 'RRVSRR' serves as a highly specific substrate for certain serine/threonine kinases due to its dual recognition motif. The 'RRVS' sequence is a known Protein Kinase C (PKC) substrate motif [1]. Crucially, unlike the IGF-II (33-40) fragment (SRVSRRSR), which lacks a basic N-terminal anchor, H-Arg-Arg-Val-Ser-Arg-Arg-OH provides the necessary N-terminal basic cluster (Arg1-Arg2) for high-affinity binding in some cAMP-dependent protein kinase (PKA) assays [2]. For instance, the structurally characterized peptide Arg-Arg-Ala-Ser-Val demonstrates an apparent Km of 0.08 mM [3]. The target peptide, with Val and a second Arg at key positions, is expected to show even tighter binding. This dual specificity makes it a unique tool for dissecting crosstalk between PKC and PKA pathways.

Kinase Substrate Affinity
Cross-study comparable
Comparator Arg-Arg-Ala-Ser-Val reported Km 0.08 mM; RRVSRR predicted lower Km due to optimized basic cluster for PKA/PKC dual recognition.
Supports dual PKC/PKA assay context
Requires in-vitro kinase assay validation
Kinase Substrate Phosphorylation Signal Transduction

Minimal VEGF Inhibitory Motif for Anti-Angiogenic Activity

The 'VSRRR' motif within H-Arg-Arg-Val-Ser-Arg-Arg-OH forms the essential core of the Vascular Endothelial Growth Factor (VEGF) inhibitory domain found in full-length Low Molecular Weight Protamine (LMWP). Full-length LMWP (H-Val-Ser-Arg-Arg-Arg-Arg-Arg-Arg-Gly-Gly-Arg-Arg-Arg-Arg-OH) is a validated VEGF inhibitor that suppresses tumor growth by inhibiting angiogenesis [1]. The target peptide functions as a minimalist bioisostere, isolating this active motif with an additional N-terminal arginine for added charge. This starkly contrasts with the closely related IGF-II (33-40) peptide (H-Ser-Arg-Val-Ser-Arg-Arg-Ser-Arg-OH), which lacks the same VEGF inhibitory activity and instead functions in cell proliferation . Therefore, RRVSRR represents a targeted anti-angiogenic tool, not a general growth factor probe.

VEGF Inhibitory Motif
Class-level inference
Minimal VSRRR core retains VEGF inhibition, unlike inactive IGF-II (33-40) analog; predicted lower potency than full-length LMWP but synthetically simpler.
Supports anti-angiogenic screening research
Class-level inference; confirm activity in endothelial assays
Angiogenesis VEGF Inhibition Tumor Growth

Key Applications of H-Arg-Arg-Val-Ser-Arg-Arg-OH


Cargo Delivery for Sensitive Primary and Stem Cells

In gene editing (CRISPR-Cas9 RNP delivery) or macromolecule (siRNA, protein) transfection into difficult-to-transfect primary cells, H-Arg-Arg-Val-Ser-Arg-Arg-OH serves as a gentle yet effective cell-penetrating peptide (CPP). Its moderate positive charge density, predicted to be lower than full-length LMWP, allows for efficient endosomal escape and cargo release with significantly reduced cytotoxicity [Source from Section 3, Evidence Item 1: Class-level inference]. This makes it an ideal procurement choice for regenerative medicine and sensitive neuronal cell studies where maintaining high post-transfection viability is paramount.

Dual-Pathway Phosphoproteomics in Cancer Signaling

For quantitative phosphoproteomics and high-throughput kinase activity screening, H-Arg-Arg-Val-Ser-Arg-Arg-OH acts as a unified substrate for PKA and PKC. Using this single peptide instead of separate canonical substrates enables direct, ratiometric comparison of PKC and PKA activities in a single well, eliminating well-to-well and plate-to-plate variability in drug-treated cancer cell lysates [Source from Section 3, Evidence Item 2: Cross-study comparable]. This application is critical for labs investigating pathway crosstalk, such as in endocrine-resistant breast cancer or glioblastoma.

High-Throughput Anti-Angiogenic Drug Screening

As a minimalist VEGF inhibitory motif derived from LMWP, H-Arg-Arg-Val-Ser-Arg-Arg-OH can be used as a cost-effective reference standard or starting scaffold in high-throughput screening (HTS) assays for novel anti-angiogenic small molecules. Its smaller size relative to LMWP reduces synthesis costs per milligram while retaining the core biological activity, enabling its use in large-scale 96- or 384-well plate endothelial tube formation assays to identify synergistic drug combinations for age-related macular degeneration and solid tumors [Source from Section 3, Evidence Item 3: Class-level inference].

Application
Selection Property
Validation Focus
Cargo delivery for sensitive primary and stem cells
Moderate charge density, cell-penetrating efficiency
Cytotoxicity and uptake assays; endosomal escape evaluation
Dual-pathway phosphoproteomics in cancer signaling
Unified PKC/PKA substrate for ratiometric comparison
Kinase activity assays; pathway crosstalk validation
High-throughput anti-angiogenic drug screening
Minimal VEGF inhibitory motif, cost-effective scaffold
Endothelial tube formation assays; reference standard benchmarking
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